![molecular formula C8H5N5O B587270 Pyrimido[1,2-a]purin-10(1H)-one-13C3 CAS No. 1246815-92-8](/img/no-structure.png)

Pyrimido[1,2-a]purin-10(1H)-one-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

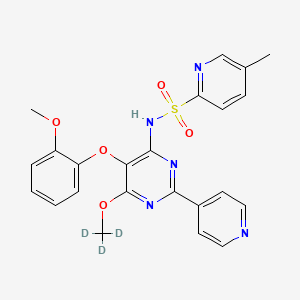

Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product that arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . It has a molecular formula of C8H5N5O and a molecular weight of 187.16 .

Molecular Structure Analysis

The molecular structure of Pyrimido[1,2-a]purin-10(1H)-one-13C3 consists of a pyrimidine ring fused with a purine ring . The exact structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a molecular formula of C8H5N5O and a molecular weight of 187.16 . More specific physical and chemical properties would require experimental determination or computational prediction.Applications De Recherche Scientifique

Oxidative DNA Damage Assessment

Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a product of oxidative DNA damage. It arises from reactive oxygen species (ROS) affecting membrane lipids or deoxyribose. Studies have shown that M1G is less prone to artifact formation during DNA isolation, making it a reliable biomarker for assessing oxidative DNA damage. This is crucial for understanding the role of ROS in disease pathogenesis .

Artifact Formation in DNA Isolation

Research has indicated that the measurement of M1G can be significantly affected by the amount of ROS production but not by DNA isolation procedures. This finding is essential for ensuring the accuracy of oxidative DNA damage measurements, as it confirms that M1G adducts remain stable under various isolation conditions .

Fluorescent Nucleoside Formation

The compound reacts with nucleic acids under acidic conditions to form fluorescent pyrimidopurine nucleosides. These nucleosides emit strong yellow fluorescence and can be hydrolyzed into malonaldehyde and guanosine, providing a method for detecting and studying nucleic acid modifications .

Secondary DNA Damage Product Analysis

As a secondary DNA damage product, M1G serves as an indicator of primary damage caused by ROS. This application is particularly relevant in toxicology and pharmacology, where understanding the extent of DNA damage is critical for evaluating the safety and efficacy of drugs and chemicals .

Mitochondrial DNA Damage Quantification

In a study involving rat liver tissue, mitochondrial DNA was found to contain a 2-fold greater number of M1G adducts compared to nuclear DNA. This highlights the potential of M1G as a marker for mitochondrial DNA damage, which is a key factor in aging and various diseases .

Role in Medicinal Chemistry

Pyrimido[1,2-a]purin-10(1H)-one derivatives, such as pyrimidobenzimidazoles, have been synthesized and hold relevance in medicinal chemistry. They are used in the creation of drugs like hydralazine and dihydralazine, showcasing the compound’s potential as a building block in pharmaceutical development .

Antioxidant Effects on DNA Adduct Formation

The effect of antioxidants on the formation of M1G during DNA isolation has been studied to determine their potential protective role. Understanding these effects can aid in developing strategies to minimize oxidative DNA damage during sample preparation .

Biochemical Pathway Elucidation

The biochemical pathways leading to the formation of M1G adducts are of interest in molecular biology. By studying these pathways, researchers can gain insights into the mechanisms of oxidative stress and its implications for cellular health and disease progression .

Mécanisme D'action

Target of Action

Pyrimido[1,2-a]purin-10(1H)-one, also known as M1G, is a secondary DNA damage product . It primarily targets DNA, specifically interacting with membrane lipids or deoxyribose .

Mode of Action

M1G arises from primary reactive oxygen species (ROS) damage to membrane lipids or deoxyribose . The compound interacts with these targets, leading to changes in their structure and function.

Biochemical Pathways

The primary biochemical pathway affected by M1G is the oxidative stress pathway. ROS, primarily superoxide anion radical (O2−), are produced naturally from cellular sources such as mitochondria . Humans, wildlife, and laboratory animals are exposed daily to a complex mixture of chemicals that can contribute to increased cellular ROS through a variety of mechanisms .

Result of Action

The action of M1G results in DNA damage, specifically the formation of adducts in the DNA . The number of M1G adducts in nuclear DNA isolated from various tissues of control male rats were measured, with the highest number found in the heart . In rat liver tissue, the mitochondrial DNA contained a 2-fold greater number of M1G adducts compared with nuclear DNA .

Action Environment

The action, efficacy, and stability of M1G are influenced by various environmental factors. For instance, the amount of ROS production significantly affects the number of M1G adducts .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves the condensation of 2-amino-4,6-dichloropyrimidine with 2,6-dioxopurine-13C3 in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "2,6-dioxopurine-13C3" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 g, 6.0 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,6-dioxopurine-13C3 (1.5 g, 6.0 mmol) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir for an additional 24 hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain Pyrimido[1,2-a]purin-10(1H)-one-13C3 as a white solid (yield: 60-70%)." ] } | |

Numéro CAS |

1246815-92-8 |

Nom du produit |

Pyrimido[1,2-a]purin-10(1H)-one-13C3 |

Formule moléculaire |

C8H5N5O |

Poids moléculaire |

190.139 |

Nom IUPAC |

1H-pyrimido[1,2-a]purin-10-one |

InChI |

InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |

Clé InChI |

ZREGNVKUSNORFO-VMIGTVKRSA-N |

SMILES |

C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |

Synonymes |

Pyrimido[1,2-a]purin-10(3H)-one-13C3; M1G-13C3; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)

![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)

![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)